molecular formula C12H12O2 B1340736 3-Acetyl-2-ethylbenzofuran CAS No. 4265-18-3

3-Acetyl-2-ethylbenzofuran

Cat. No. B1340736
CAS RN: 4265-18-3
M. Wt: 188.22 g/mol
InChI Key: VFEWHHLOSXJICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-2-ethylbenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. The acetyl group attached to the benzofuran moiety indicates that it has undergone a process of acetylation, which is a common modification in organic synthesis to alter the physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of acetyl-substituted benzofurans can be achieved through various methods. One approach is the one-pot multistep synthesis from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones, which involves a series of 13 elementary reactions facilitated by triethylamine (Et3N) and acetic anhydride (Ac2O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . Another method involves the synthesis of 3-acetoacetylaminobenzo[b]furan derivatives starting with 3-aminobenzo[b]furans, which leads to compounds with potential biological activity . Additionally, acetylation of benzofuran derivatives can be performed using Friedel-Crafts reactions, as demonstrated in the acetylation of 2,3-diphenylbenzofuran and its derivatives . A novel synthesis route from renewable furanics through cascade Diels-Alder cycloadditions and dehydration reactions has also been reported . Furthermore, a 'non-conventional' Friedel-Crafts reaction has been observed in the acetylation of 2,3-dimethylbenzofuran, leading to the formation of 3-acetyl-2-ethylbenzofuran as a minor product .

Molecular Structure Analysis

The molecular structure of 3-acetyl-2-ethylbenzofuran is characterized by the presence of an acetyl group at the 3-position and an ethyl group at the 2-position of the benzofuran ring. The planarity of the C-2 substituent through the C-3 side chain in related compounds suggests the existence of a modified conjugational system, which may influence the electronic properties of the molecule . The positions of acetyl groups introduced by Friedel-Crafts acetylation are determined by the substituents present on the benzofuran ring, as shown by NMR studies .

Chemical Reactions Analysis

The acetyl group in 3-acetyl-2-ethylbenzofuran can undergo various chemical reactions typical of carbonyl-containing compounds. For instance, the acetyl group can be a target for nucleophilic attack, leading to further functionalization of the molecule. The presence of the acetyl group also influences the reactivity of the benzofuran ring in electrophilic aromatic substitution reactions, as seen in the Friedel-Crafts acetylation studies .

Physical and Chemical Properties Analysis

The introduction of acetyl and ethyl groups into the benzofuran ring alters the physical and chemical properties of the compound. These modifications can affect the compound's solubility, boiling point, melting point, and stability. The acetyl group can also participate in hydrogen bonding, which may influence the compound's intermolecular interactions and, consequently, its physical state and solubility . The electronic properties of the molecule, such as its dipole moment and electronic distribution, are also affected by the substituents, which can be studied through spectroscopic methods like NMR .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

3-Acetyl-2-ethylbenzofuran derivatives exhibit significant potential in cancer research. For instance, derivatives like isobenzofuran-1(3H)-ones (phtalides) have been synthesized and shown to inhibit the viability of cancer cells such as lymphoma and myeloid leukemia. These compounds sometimes outperform commercial drugs like etoposide in in vitro bioassays (Teixeira et al., 2013).

Synthesis of Medicinal Compounds

3-Acetyl-2-ethylbenzofuran serves as a key intermediate in the synthesis of various medicinal compounds. For example, it is used in the improved synthesis of benzobromarone, a medication typically used for gout treatment (Zhang Da, 2002).

Antimicrobial Properties

Some derivatives of 3-Acetyl-2-ethylbenzofuran, such as 1-(6-Methylbenzofuran-2-yl)-3-arylpropenones, have been synthesized and demonstrated notable antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Reddy et al., 2005).

Renewable Chemical Synthesis

3-Acetyl-2-ethylbenzofuran derivatives also play a role in renewable chemical synthesis. For example, acetyl-substituted tetrahydrobenzofuran has been synthesized from renewable furanics, demonstrating a commitment to environmentally friendly chemical production (Marri et al., 2019).

Precursor for More Complex Chemical Synthesis

This compound is also used as a precursor in the synthesis of more complex chemical structures, such as Pyriftalid and Paquinimod (Li et al., 2017).

Synthesis of Novel Bioactive Molecules

In addition, the synthesis of novel bioactive molecules like oxadiazole derivatives is facilitated by 3-acetyl-2-substituted phenyl derivatives, which have shown promising antiproliferative activities against various cancer cells (Jin et al., 2006).

properties

IUPAC Name

1-(2-ethyl-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-10-12(8(2)13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEWHHLOSXJICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480789
Record name 3-ACETYL-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-ethylbenzofuran

CAS RN

4265-18-3
Record name 3-ACETYL-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-2-ethylbenzofuran
Reactant of Route 2
Reactant of Route 2
3-Acetyl-2-ethylbenzofuran
Reactant of Route 3
Reactant of Route 3
3-Acetyl-2-ethylbenzofuran
Reactant of Route 4
Reactant of Route 4
3-Acetyl-2-ethylbenzofuran
Reactant of Route 5
Reactant of Route 5
3-Acetyl-2-ethylbenzofuran
Reactant of Route 6
Reactant of Route 6
3-Acetyl-2-ethylbenzofuran

Citations

For This Compound
1
Citations
M Bisagni, NP Buu-Hoï, R Royer - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… Steric hindrance would also account for the unusual stability of the hydrazone of 3-acetyl-2-ethylbenzofuran , and the consequent failure to convert it into the 2 : 3-diethyl compound by …
Number of citations: 50 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.